molecular formula C15H13BrClNO B14153711 4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide CAS No. 438614-62-1

4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide

Cat. No.: B14153711
CAS No.: 438614-62-1
M. Wt: 338.62 g/mol
InChI Key: NFRCPPVEAWBKOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide is an organic compound with the molecular formula C15H13BrClNO It is a member of the benzamide family, characterized by the presence of a bromine atom at the 4th position of the benzamide ring and a 3-chlorophenyl group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 4th position.

    N-alkylation: The brominated benzamide is then subjected to N-alkylation with 2-(3-chlorophenyl)ethylamine. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or thiolate (RS-) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in water or ethanol, sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO), or sodium thiolate (NaSR) in ethanol.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated, cyanated, or thiolated derivatives.

Scientific Research Applications

4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(2,2-dichloro-1-hydroxy-ethyl)benzamide: Similar structure with a dichloro-hydroxyethyl group instead of the 3-chlorophenyl group.

    N-(4-bromo-phenyl)-2-chloro-benzamide: Similar structure with a 2-chloro-benzamide group instead of the 3-chlorophenyl group.

Uniqueness

4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide is unique due to the specific arrangement of the bromine and 3-chlorophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with improved efficacy and selectivity for various applications.

Properties

CAS No.

438614-62-1

Molecular Formula

C15H13BrClNO

Molecular Weight

338.62 g/mol

IUPAC Name

4-bromo-N-[2-(3-chlorophenyl)ethyl]benzamide

InChI

InChI=1S/C15H13BrClNO/c16-13-6-4-12(5-7-13)15(19)18-9-8-11-2-1-3-14(17)10-11/h1-7,10H,8-9H2,(H,18,19)

InChI Key

NFRCPPVEAWBKOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.